Tetrakis(2-ethylhexoxy)silane (TEHOS) is a non-polar, non-metallic, non-conducting, and non-entangling van der Waals liquid often employed in scientific research as a model system. [] It is composed of roughly spherical molecules, making it suitable for investigating fundamental phenomena in condensed matter physics and surface science. [] TEHOS is particularly valuable in studies exploring the behavior of liquids at interfaces, nanoscale confinement, and thin film dynamics. [, ]
Tetrakis(2-ethylhexoxy)silane is a silane compound with the chemical formula CHOSi. It is classified as an organosilicon compound, specifically a siloxane, which is characterized by silicon-oxygen bonds. This compound is notable for its utility in various scientific and industrial applications, including materials science, biocompatible materials development, and as a precursor in the synthesis of silicon-based compounds.
Tetrakis(2-ethylhexoxy)silane is primarily synthesized through the esterification of silicic acid with 2-ethylhexanol, often using a catalyst such as sulfuric acid to facilitate the reaction. It can also be obtained from various chemical suppliers and is utilized in both laboratory and industrial settings for its unique properties and versatility in applications.
This compound falls under the category of silanes, which are compounds containing silicon atoms bonded to carbon or hydrogen atoms. It is specifically classified as a tetrakis silane due to the presence of four 2-ethylhexoxy groups attached to the silicon atom.
The synthesis of tetrakis(2-ethylhexoxy)silane typically involves the following steps:
The esterification process typically requires monitoring of reaction parameters such as temperature (usually maintained at around 150°C) and pressure (often atmospheric), which are crucial for optimizing yield and purity.
Tetrakis(2-ethylhexoxy)silane has a central silicon atom bonded to four 2-ethylhexoxy groups. The molecular structure can be represented as:
Key molecular data include:
Tetrakis(2-ethylhexoxy)silane undergoes several important chemical reactions:
The hydrolysis reaction is particularly significant due to its implications for stability in humid environments, while oxidation reactions can lead to functionalization that enhances reactivity for further synthetic applications.
The mechanism of action for tetrakis(2-ethylhexoxy)silane primarily involves hydrolysis when exposed to moisture:
This hydrolysis mechanism highlights its potential applications in creating silicon-based materials through subsequent reactions involving silicic acid.
Relevant analyses indicate that tetrakis(2-ethylhexoxy)silane has lower hydrolytic sensitivity compared to other silanes, making it suitable for applications requiring stability in humid environments .
Tetrakis(2-ethylhexoxy)silane has diverse applications across various fields:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3